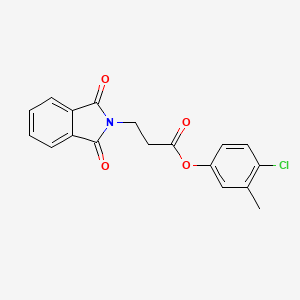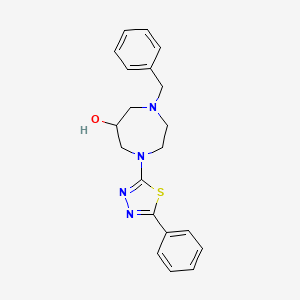
4-chloro-3-methylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A solvent-free synthesis method for producing isoindolone derivatives, closely related to the target compound, involves the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid. This method confirms the structure through elemental analysis, IR, EI-MS, 1 H-NMR, and 13 C-NMR spectral data, highlighting the relevance of isoindolone derivatives in various biological activities and chemical properties (Csende, Jekő, & Porkoláb, 2011).
Molecular Structure Analysis
The study of uracil derivatives provides insight into the molecular structure analysis of similar compounds. X-ray diffraction has revealed detailed crystal structures, helping to understand the interactions and binding patterns within the molecules, which could be applied to our compound of interest for predicting molecular behavior and interactions (Yao, Yi, Zhou, & Xiong, 2013).
Chemical Reactions and Properties
Research on the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate demonstrates the complexity of chemical reactions involving chlorinated compounds. These studies provide valuable data on potential routes for synthesizing flavan-3-ols, which can enhance our understanding of the reactivity and chemical properties of the compound (Brown, Jackson, McCarthy, & Fallon, 1992).
Physical Properties Analysis
Analyzing the physical properties of similar compounds, especially those related to stability and interactions with DNA, offers a basis for understanding the physical behavior of our target compound. Studies on uracil derivatives have shown how their thermal stability and UV spectra can inform on the electrostatic binding with DNA, which is crucial for assessing the physical stability and applications of the compound under study (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties of the compound can be inferred from studies on structurally similar molecules, such as those involving pyrrolo[1,2-a]indoles. These studies shed light on reaction mechanisms and the formation of various derivatives through processes like Vilsmeier formylation, enhancing our understanding of the compound's chemical behavior and potential reactivity (Kazembe & Taylor, 1980).
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-10-12(6-7-15(11)19)24-16(21)8-9-20-17(22)13-4-2-3-5-14(13)18(20)23/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRPNUHYDMYOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)
![8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5644691.png)
![N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5644693.png)
![N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine](/img/structure/B5644701.png)
![1-{6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5644703.png)
![3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5644734.png)
![5,6-dimethyl-N-[2-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5644748.png)
![5-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5644759.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5644773.png)
![2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5644776.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5644782.png)
